molecular formula C17H13ClF3N3O B1425275 2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide CAS No. 1235440-94-4

2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide

Cat. No. B1425275
M. Wt: 367.8 g/mol
InChI Key: XOPMOURJFBEDNH-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often contain a benzodiazole ring, which is a type of heterocyclic aromatic compound . They also contain a trifluoromethyl group, which is a functional group in organic chemistry consisting of three fluorine atoms attached to a carbon atom .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nucleophilic substitution or coupling reactions . For example, 2-chloro-N-phenylacetamide can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the analysis of the crystal structure of 2-Chloro-N-phenylacetamide shows the presence of N-H…O hydrogen bonds between the molecules .


Chemical Reactions Analysis

The chemical reactions involving these compounds can vary widely depending on the specific compound and the conditions. For example, one study discusses the synthesis and applications of trifluoromethylpyridines, which are structurally similar to the compound you mentioned .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, the density, boiling point, vapor pressure, and other properties of 2-Chloro-2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide can be found in the ChemSpider database .

Scientific Research Applications

Antibacterial Applications

The compound and its derivatives have been explored for antibacterial properties. For instance, derivatives synthesized from 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide displayed significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019). Additionally, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide derivatives showcased potent antibacterial and antifungal activities (Kumar et al., 2012).

Anticancer and Cytotoxicity Studies

The derivatives of this compound have been studied for their anticancer properties. N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed selective cytotoxicity against human lung adenocarcinoma cells (Evren et al., 2019). Similarly, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives demonstrated potential antitumor activity against various human tumor cell lines (Yurttaş et al., 2015).

Anti-inflammatory Applications

The compound's derivatives have also been synthesized for anti-inflammatory activity, with certain derivatives showing significant results (Sunder & Maleraju, 2013).

Molecular Structure and Interaction Studies

Studies have been conducted on the molecular structure and interactions of the compound's derivatives, providing valuable insights into their chemical properties and potential applications. For instance, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were elucidated, revealing their near ‘‘V’’ shaped molecular structure and various intermolecular interactions (Boechat et al., 2011).

Safety And Hazards

The safety and hazards associated with these compounds can depend on their specific structure. For example, N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification .

Future Directions

The future directions for research on these compounds could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs or other useful compounds .

properties

IUPAC Name

2-chloro-N-[phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3O/c18-9-14(25)24-15(10-4-2-1-3-5-10)11-6-7-12-13(8-11)23-16(22-12)17(19,20)21/h1-8,15H,9H2,(H,22,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPMOURJFBEDNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141710
Record name 2-Chloro-N-[phenyl[2-(trifluoromethyl)-1H-benzimidazol-6-yl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide

CAS RN

1235440-94-4
Record name 2-Chloro-N-[phenyl[2-(trifluoromethyl)-1H-benzimidazol-6-yl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235440-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[phenyl[2-(trifluoromethyl)-1H-benzimidazol-6-yl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-{phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methyl}acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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